(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a thiazolidinone ring and a benzylidene moiety in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Schiff Base Formation: The thiazolidinone intermediate is then reacted with 4-hydroxybenzaldehyde to form a Schiff base.
Benzylidene Formation: Finally, the Schiff base undergoes a condensation reaction with 2-chlorobenzaldehyde to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with microbial DNA replication.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-5-(2-bromobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one: Similar structure with a bromine atom instead of chlorine.
(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom in (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can influence its reactivity and biological activity, making it distinct from its bromine and fluorine analogs.
Biological Activity: The specific substitution pattern and functional groups contribute to its unique antimicrobial, anti-inflammatory, and anticancer properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLRDXISMLWFO-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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